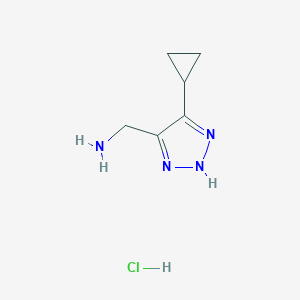
1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride typically involves the following steps:
Triazole Formation:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Analyse Chemischer Reaktionen
1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include copper catalysts for cycloaddition, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation.
Wissenschaftliche Forschungsanwendungen
1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, anticancer, and antiviral activities.
Biological Studies: The compound is used in biological studies to understand its effects on various biological pathways and targets.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The cyclopropyl group enhances the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride can be compared with other similar compounds such as:
- 3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
- 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
These compounds share similar structural features but differ in their biological activities and applications. The presence of different substituents and ring systems in these compounds leads to variations in their chemical properties and reactivity.
Eigenschaften
Molekularformel |
C6H11ClN4 |
|---|---|
Molekulargewicht |
174.63 g/mol |
IUPAC-Name |
(5-cyclopropyl-2H-triazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-3-5-6(4-1-2-4)9-10-8-5;/h4H,1-3,7H2,(H,8,9,10);1H |
InChI-Schlüssel |
SHFTXVBPQHPTCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NNN=C2CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















